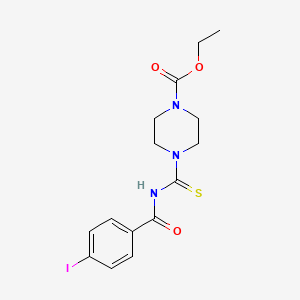

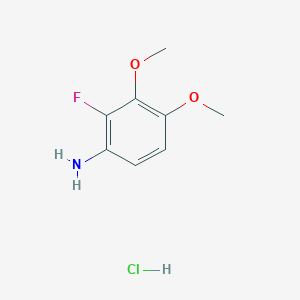

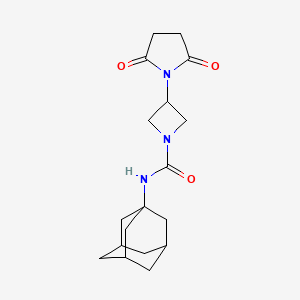

5-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives, including those similar to our compound of interest, involves hetero-cyclization reactions and various chemical transformations. For instance, compounds like 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione have been synthesized through reactions involving specific reagents, indicating a method that could be analogous to the synthesis of our targeted molecule (Yeo, Azizan, & Tiekink, 2019).

Applications De Recherche Scientifique

Chemoenzymatic Synthesis and Biological Activity

The compound, closely related to tetracanozole, a broad-spectrum triazole fungicide, has been explored in terms of its synthesis and biological activity. The enantiomers of tetracanozole, which include the 1H-1,2,4-triazole unit, have been prepared through stereoselective processes and shown to have significant antifungal activity (Bianchi et al., 1991).

Kinetics of Rearrangement

The kinetics of rearrangement of a similar compound, 2,4-dichlorophenyl(1H-1,2,4-triazol-1-ylmethyl)ketone enol acetate, were investigated, providing insights into the chemical behavior and stability of such compounds under various conditions (Krimer et al., 1992).

Extraction Capabilities

Research has been conducted on the extraction capabilities of derivatives of this compound, particularly in the context of extracting hydrochloric and nitric acid, highlighting its potential application in chemical separation and purification processes (Golubyatnikova et al., 2012).

Synthesis and Antimicrobial Activities

This compound's framework has been utilized in the synthesis of various derivatives, with studies focusing on their antimicrobial activities. Such research is pivotal in the development of new antimicrobial agents (Bektaş et al., 2007).

Microwave-Assisted Synthesis

Advancements in the synthesis of derivatives, including the use of microwave-assisted techniques, have been explored. This represents a step towards more efficient and environmentally friendly synthetic methods (Tan et al., 2017).

Structural Characterization

In-depth studies on the structural characterization of derivatives, including the use of X-ray diffraction and NMR spectroscopy, provide a foundational understanding of the compound's properties, which is essential for its application in various scientific fields (Shuang-hu, 2014).

Antifungal and Antileishmanial Activities

The compound and its derivatives have been the subject of research for their antifungal and antileishmanial activities, which is crucial in the search for new treatments for infectious diseases (Goswami et al., 1986); (Süleymanoğlu et al., 2017).

Sorption Behavior in Soils

The sorption behavior of triazole fungicides, including compounds related to 5-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole, has been studied in soils. This research is significant in understanding the environmental impact and behavior of these compounds (Singh, 2002).

Propriétés

IUPAC Name |

3-(2,4-dichlorophenyl)-5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N6/c12-7-1-2-8(9(13)3-7)11-16-10(17-18-11)4-19-6-14-5-15-19/h1-3,5-6H,4H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMCGCCDDLTVMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=N2)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2486285.png)

![3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2486290.png)

![2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2486293.png)

![2-Chloro-N-(3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetamide](/img/structure/B2486296.png)

![1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((3-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2486302.png)